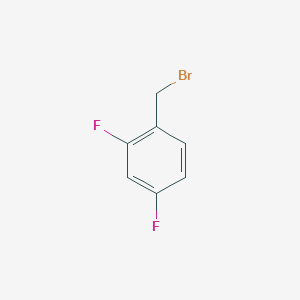

2,4-Difluorobenzyl bromide

Description

The exact mass of the compound 1-(Bromomethyl)-2,4-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLMYGXJKQIGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178627 | |

| Record name | 1-(Bromomethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23915-07-3 | |

| Record name | 2,4-Difluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23915-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorobenzyl bromide

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,4-Difluorobenzyl bromide. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic compound widely used as a versatile building block in organic synthesis. Its properties are summarized in the tables below.

Identification and Structure

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | α-Bromo-2,4-difluorotoluene |

| CAS Number | 23915-07-3[1] |

| Molecular Formula | C₇H₅BrF₂[1] |

| Molecular Weight | 207.02 g/mol [1] |

| SMILES | FC1=CC=C(CBr)C(F)=C1 |

| InChI | InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 |

Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid or solid[1] |

| Melting Point | 18 °C[1] |

| Boiling Point | 85-87 °C at 12 mmHg |

| Density | 1.613 g/mL at 25 °C |

| Refractive Index | n20/D 1.525 |

| Flash Point | 87 °C |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42 (q, J = 7.9 Hz, 1H), 6.95-6.83 (m, 2H), 4.49 (s, 2H)[2] |

| ¹³C NMR (CDCl₃) | Spectral data is available and confirms the structure. |

| Infrared (IR) | Characteristic peaks corresponding to C-H, C-F, and C-Br bonds are observed. |

| Mass Spectrometry (MS) | The mass spectrum is consistent with the molecular weight and isotopic pattern for bromine. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 2,4-difluorobenzyl alcohol using phosphorus tribromide.

Experimental Protocol

Materials:

-

2,4-Difluorobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2,4-difluorobenzyl alcohol (1.0 eq) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

The flask is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (0.34 eq) is added dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of crushed ice, followed by water.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the benzene ring can significantly alter the physicochemical properties of the final compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

Role in Medicinal Chemistry

The 2,4-difluorobenzyl moiety is incorporated into various drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. It serves as a crucial building block for the synthesis of:

-

Enzyme inhibitors: The fluorinated ring can engage in specific interactions with enzyme active sites.

-

Receptor antagonists: The substituent pattern can influence the conformation and binding properties of the molecule.

-

Antiviral and anticancer agents: The unique electronic properties of the difluorinated ring are exploited in the design of novel therapeutic agents.

Use in Organic Synthesis

As a reactive benzyl bromide, this compound readily undergoes nucleophilic substitution reactions, making it a valuable tool for introducing the 2,4-difluorobenzyl group into a wide range of molecules. Common reactions include:

-

Alkylation of amines, alcohols, and thiols.

-

Formation of ethers and esters.

-

Carbon-carbon bond formation via reactions with organometallic reagents.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

| Hazard | Description |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

Handling and Storage

-

Handling: Use only in a well-ventilated area. Wear personal protective equipment as specified in the safety data sheet (SDS). Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents and strong bases.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound.

Methodology:

-

A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Methodology:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecules are ionized using a suitable technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

The ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

This guide provides essential technical information on this compound for professionals in the chemical and pharmaceutical sciences. For more detailed information, please refer to the specific safety data sheets and relevant scientific literature.

References

2,4-Difluorobenzyl bromide CAS number 23915-07-3.

An In-depth Technical Guide to 2,4-Difluorobenzyl bromide (CAS: 23915-07-3)

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and pharmaceutical development.[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, spectroscopic data, applications, and safety information.

Physicochemical Properties

This compound is a versatile chemical compound used as a building block in the design of novel pharmaceuticals and agrochemicals.[1] Its fluorine substituents can enhance lipophilicity, which may improve the bioavailability of drug candidates.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23915-07-3 | [1][2] |

| Molecular Formula | C₇H₅BrF₂ | [1] |

| Molecular Weight | 207.02 g/mol | [1] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Density | 1.613 g/mL at 25 °C | [2] |

| Melting Point | 18 °C | [1] |

| Refractive Index | n20/D 1.525 | [2] |

| Flash Point | 40 °C (104 °F) - closed cup | |

| Purity | ≥ 98% (GC) | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the bromination of 2,4-difluorobenzyl alcohol using phosphorus tribromide.

Experimental Protocol: Synthesis from 2,4-Difluorobenzyl Alcohol[2]

Materials:

-

2,4-difluorobenzyl alcohol (450 mg, 3.12 mmol)

-

Diethyl ether (10 mL)

-

Phosphorus tribromide (0.2 mL, 2.18 mmol)

-

Ice water (20 mL)

-

Ethyl acetate (40 mL)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent: 5% ethyl acetate/hexane

Procedure:

-

A solution of 2,4-difluorobenzyl alcohol in diethyl ether is prepared.

-

The solution is cooled to 0 °C, and phosphorus tribromide is added slowly.[2]

-

The mixture is stirred at room temperature for 2 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction is quenched by adding ice water.[2]

-

The product is extracted with ethyl acetate (2 x 20 mL).[2]

-

The combined organic layers are washed sequentially with water and saturated saline, then dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure to yield the crude product.[2]

-

Purification is performed using silica gel column chromatography with 5% ethyl acetate/hexane as the eluent to give this compound as a colorless liquid (yield: 65%).[2]

References

α-Bromo-2,4-difluorotoluene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of α-Bromo-2,4-difluorotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its core properties, safety protocols, and applications in drug discovery, offering a valuable resource for professionals in the field.

Chemical Identity and Physical Properties

α-Bromo-2,4-difluorotoluene, also known by its synonym 2,4-Difluorobenzyl bromide, is a halogenated aromatic compound. Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference |

| Synonyms | This compound | |

| CAS Number | 23915-07-3 | |

| Molecular Formula | C₇H₅BrF₂ | [1] |

| Molecular Weight | 207.02 g/mol | |

| Appearance | Liquid | |

| Density | 1.613 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.525 | |

| Flash Point | 40 °C (104 °F) - closed cup |

Safety and Handling

α-Bromo-2,4-difluorotoluene is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

-

Flammable Liquid (Category 3)

-

Skin Corrosion/Irritation[2]

-

Serious Eye Damage/Eye Irritation[2]

-

Respiratory Sensitisation

-

Skin Sensitisation

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Faceshields and safety goggles.

-

Hand Protection: Protective gloves.

-

Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

-

Skin and Body Protection: Wear appropriate protective clothing.[2]

For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).[3]

Experimental Protocols

The following are generalized experimental methodologies for determining the key physical properties of liquid chemicals like α-Bromo-2,4-difluorotoluene.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[4][5][6][7][8]

Methodology:

-

Measure the mass of a clean, dry graduated cylinder using an electronic balance.[4][8]

-

Add a known volume of the liquid to the graduated cylinder.[4][8]

-

Measure the combined mass of the graduated cylinder and the liquid.[4][8]

-

Subtract the mass of the empty cylinder to find the mass of the liquid.[4]

-

Calculate the density by dividing the mass of the liquid by its volume.[4][8]

-

For improved accuracy, repeat the measurement with different volumes of the liquid and average the results.[4]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property.[9][10][11][12][13] An Abbe refractometer is a common instrument for this measurement.[11][13]

Methodology:

-

Ensure the prism of the Abbe refractometer is clean.[11]

-

Place a few drops of the liquid sample onto the prism.[11][13]

-

Close the prism assembly.[11]

-

Allow light to pass through the sample.

-

Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.[13]

-

Read the refractive index value from the instrument's scale.[13]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[14][15][16][17][18] The closed-cup method is commonly used.[14][15][16][18]

Methodology:

-

Place the liquid sample into the test cup of a closed-cup flash point tester (e.g., Pensky-Martens apparatus).[14][15]

-

Close the lid and begin to heat the sample at a controlled rate while stirring.[14][15]

-

At regular temperature intervals, apply an ignition source (a small flame) into the vapor space above the liquid.[14][15]

-

The flash point is the lowest temperature at which a flash is observed inside the cup.[14][15]

Applications in Drug Development

α-Bromo-2,4-difluorotoluene is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. It has been utilized in the preparation of novel 1,2,4-triazolium derivatives and 1,5-biaryl pyrrole EP1 receptor antagonists.[19][20][21][22][23][24]

Synthesis of 1,2,4-Triazolium Derivatives

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities.[25][26][27] The synthesis of novel 1,2,4-triazolium derivatives often involves the reaction of a substituted benzyl halide, such as α-Bromo-2,4-difluorotoluene, with a 1,2,4-triazole.[19][28]

Caption: Synthetic pathway for 1,2,4-triazolium derivatives.

Synthesis of 1,5-Biaryl Pyrrole EP1 Receptor Antagonists

EP1 receptor antagonists are being investigated for their potential in treating various conditions, including pain and inflammation.[20][21][22][23][24] The synthesis of 1,5-biaryl pyrrole derivatives as EP1 receptor antagonists can involve the use of α-Bromo-2,4-difluorotoluene to introduce the 2,4-difluorobenzyl group into the target molecule.[20]

Caption: Workflow for synthesizing EP1 receptor antagonists.

References

- 1. 5-Bromo-2,4-difluorotoluene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. capotchem.cn [capotchem.cn]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. chm.uri.edu [chm.uri.edu]

- 7. youtube.com [youtube.com]

- 8. acs.org [acs.org]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 13. davjalandhar.com [davjalandhar.com]

- 14. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 15. icheme.org [icheme.org]

- 16. filab.fr [filab.fr]

- 17. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 18. precisionlubrication.com [precisionlubrication.com]

- 19. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists. Structure-activity relationships of 6-substituted and 5,6-disubstituted benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships of 1,5-biaryl pyrroles as EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of novel, non-acidic 1,5-biaryl pyrrole EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. metaphactory [semopenalex.org]

- 25. frontiersin.org [frontiersin.org]

- 26. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

- 28. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-difluorobenzene: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-2,4-difluorobenzene is a halogenated aromatic compound of significant interest in the field of medicinal chemistry, primarily serving as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features, including a reactive bromomethyl group and the presence of two fluorine atoms on the benzene ring, make it a versatile intermediate for introducing the 2,4-difluorophenyl moiety into target molecules. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-(bromomethyl)-2,4-difluorobenzene, with a focus on its role in the development of antifungal drugs. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in its effective utilization.

Chemical Structure and Properties

1-(Bromomethyl)-2,4-difluorobenzene, also known as 2,4-difluorobenzyl bromide, is an organic compound with the chemical formula C₇H₅BrF₂.[1] The molecule consists of a benzene ring substituted with a bromomethyl group and two fluorine atoms at positions 2 and 4. The presence of the electron-withdrawing fluorine atoms influences the reactivity of the aromatic ring and the benzylic bromide.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-2,4-difluorobenzene

| Property | Value | Reference(s) |

| IUPAC Name | 1-(bromomethyl)-2,4-difluorobenzene | [1] |

| Synonyms | This compound, α-Bromo-2,4-difluorotoluene | [1] |

| CAS Number | 23915-07-3 | [1] |

| Molecular Formula | C₇H₅BrF₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2] |

| Density | 1.613 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.525 | [3] |

| SMILES | C1=CC(=C(C=C1F)F)CBr | [1] |

| InChIKey | IBLMYGXJKQIGSN-UHFFFAOYSA-N | [1] |

Table 2: Spectral Data Summary for 1-(Bromomethyl)-2,4-difluorobenzene

| Spectral Data Type | Key Features and Observations | Reference(s) |

| ¹H NMR | Data available, consistent with the structure of this compound. | [1][4] |

| ¹³C NMR | Data available, confirming the carbon skeleton of the molecule. | [5] |

| Mass Spectrometry (GC-MS) | Major peaks observed at m/z values of 127, 101, and 128, corresponding to fragmentation patterns of the molecule. | [1][5] |

| IR Spectroscopy | Infrared spectral data is available for this compound. | [1] |

Experimental Protocols

Synthesis of 1-(Bromomethyl)-2,4-difluorobenzene via Free-Radical Bromination

A common and effective method for the synthesis of 1-(bromomethyl)-2,4-difluorobenzene is the free-radical bromination of 2,4-difluorotoluene. This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide, and uses a brominating agent like N-bromosuccinimide (NBS).

Materials:

-

2,4-difluorotoluene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium sulfite solution

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Light source (e.g., a lamp)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 2,4-difluorotoluene, N-bromosuccinimide (NBS), a catalytic amount of benzoyl peroxide, and carbon tetrachloride as the solvent.[6][7]

-

Fit the flask with a reflux condenser and place it in a heating mantle.

-

Initiate the reaction by heating the mixture to reflux while illuminating it with a lamp.[8]

-

Continue the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash it with a saturated sodium sulfite solution to remove any remaining bromine, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(bromomethyl)-2,4-difluorobenzene.

-

The product can be further purified by silica gel column chromatography if necessary.[7]

Applications in Drug Development

1-(Bromomethyl)-2,4-difluorobenzene is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of azole antifungal agents.[9][10] The 2,4-difluorophenyl group is a key structural motif in several potent antifungal drugs, such as fluconazole.[11] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.[9]

Role in the Synthesis of Azole Antifungals

The synthesis of azole antifungals often involves the reaction of 1-(bromomethyl)-2,4-difluorobenzene with a suitable azole-containing nucleophile. The bromomethyl group serves as an electrophilic site for the alkylation of the azole ring, forming a key carbon-nitrogen bond.

References

- 1. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]

- 2. This compound | 23915-07-3 [chemicalbook.com]

- 3. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 7. Free-Radical Halogenation Lab Report - 871 Words | Cram [cram.com]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. chemimpex.com [chemimpex.com]

- 10. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 11. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of 2,4-Difluorobenzyl Bromide

This document provides a detailed technical guide on 2,4-Difluorobenzyl bromide, a key reagent in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated organic compounds. This guide covers the fundamental physicochemical properties, a detailed synthesis protocol, and its applications.

Physicochemical Properties

This compound is a versatile building block, valued for its utility in introducing the 2,4-difluorobenzyl moiety into a variety of molecular scaffolds.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C7H5BrF2[1][2] |

| Linear Formula | F2C6H3CH2Br[3][4] |

| Molecular Weight | 207.02 g/mol [1][3][4] |

| Appearance | Colorless to light yellow liquid or powder[1] |

| Density | 1.613 g/mL at 25 °C[3][4] |

| Refractive Index | n20/D 1.525[3][4] |

| CAS Number | 23915-07-3[1][2][3][4][5] |

| Synonyms | α-Bromo-2,4-difluorotoluene[1][3][4] |

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the bromination of 2,4-difluorobenzyl alcohol using phosphorus tribromide.[5]

Materials:

-

2,4-difluorobenzyl alcohol

-

Phosphorus tribromide (PBr3)

-

Diethyl ether

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated saline solution

Procedure:

-

A solution of 2,4-difluorobenzyl alcohol (3.12 mmol) in diethyl ether (10 mL) is prepared in a flask and cooled to 0 °C in an ice bath.[5]

-

Phosphorus tribromide (2.18 mmol) is added dropwise to the cooled solution.[5]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction is quenched by the addition of ice water (20 mL).[5]

-

The product is extracted with ethyl acetate (2 x 20 mL).[5]

-

The combined organic layers are washed sequentially with water (40 mL) and saturated saline solution (40 mL).[5]

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[5]

-

Purification of the crude product is achieved by silica gel column chromatography, eluting with 5% ethyl acetate in hexane, to afford this compound as a colorless liquid.[5]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a wide range of organic molecules. Its primary applications are in the fields of medicinal chemistry and agrochemical development.[1] The presence of the difluorobenzyl group can significantly alter the biological activity and pharmacokinetic properties of a molecule.[1]

It has been utilized in the preparation of:

The introduction of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates to their target proteins. Therefore, this compound remains a valuable tool for researchers aiming to develop new therapeutic agents and functional materials.

References

Spectroscopic Analysis of 2,4-Difluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Difluorobenzyl bromide (CAS No: 23915-07-3), a versatile building block in organic synthesis and pharmaceutical development. This document presents proton nuclear magnetic resonance (¹H NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.43-7.31 | m | 1H | Aromatic CH |

| 6.92-6.77 | m | 2H | Aromatic CH |

| 4.48 | s | 2H | CH₂Br |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1400 | Medium-Strong | Aromatic C=C Stretch |

| 1300-1150 | Medium | -CH₂- Wag (Alkyl Halide) |

| 1275-1000 | Strong | C-F Stretch (Aryl Fluoride) |

| 690-515 | Medium-Strong | C-Br Stretch |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 208 | 2.3 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 206 | 2.4 | [M]⁺ (presence of ⁷⁹Br isotope) |

| 127 | 100.0 | [M-Br]⁺ |

| 107 | 4.4 | [C₇H₄F₂]⁺ |

| 101 | 7.6 | [C₆H₄F]⁺ |

| 77 | 2.7 | [C₆H₅]⁺ |

| 75 | 2.3 | [C₆H₃]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

¹H NMR Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The data was acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS, and the multiplicities are abbreviated as s (singlet) and m (multiplet).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis was performed using a mass spectrometer with an Electron Impact (EI) ionization source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The sample was vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were separated by a mass analyzer and detected to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Understanding the reactivity of the difluorobenzyl group.

An In-depth Technical Guide to the Reactivity of the Difluorobenzyl Group

For Researchers, Scientists, and Drug Development Professionals

The difluorobenzyl group is a crucial structural motif in modern chemistry, particularly valued in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique reactivity, governed by the strong electronic and steric effects of the two fluorine atoms, allows for the fine-tuning of molecular properties. This guide provides a comprehensive overview of the core principles governing the reactivity of the difluorobenzyl group, details key chemical transformations, and presents relevant experimental data and protocols.

Core Principles of Reactivity

The chemical behavior of the difluorobenzyl group is primarily dictated by the interplay of electronic and steric effects imparted by the fluorine substituents on the benzene ring.

Electronic Effects

Fluorine is the most electronegative element, and its presence on the benzyl group exerts a powerful electron-withdrawing inductive effect (-I effect).[1] This effect significantly reduces the electron density of the aromatic ring and the benzylic carbon atom.

-

Increased Electrophilicity of Benzylic Carbon: The electron-withdrawing nature of the fluorine atoms makes the benzylic carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

-

Modulation of Acidity and Basicity: The inductive effect can influence the pKa of nearby functional groups. For instance, the acidity of a neighboring carboxylic acid would be increased, while the basicity of an adjacent amine would be decreased.[2]

-

Deactivation of the Aromatic Ring: The strong -I effect deactivates the aromatic ring towards electrophilic aromatic substitution. However, fluorine atoms can also act as weak resonance donors (+R effect), which directs incoming electrophiles to the ortho and para positions, although the overall reaction rate is slower compared to unsubstituted benzene.

Steric Effects

Steric hindrance arises from the spatial arrangement of atoms.[3] The fluorine atoms, particularly when positioned at the ortho positions (e.g., 2,6-difluorobenzyl), can physically obstruct the approach of reagents to the benzylic carbon or adjacent positions on the ring.[4][5]

-

Reaction Rate Modulation: Steric bulk around the reaction center can slow down chemical reactions.[3] For example, Sₙ2 reactions are highly sensitive to steric hindrance at the electrophilic carbon.

-

Conformational Restriction: The presence of bulky groups can restrict the rotation around single bonds. In certain complex molecules, this can lead to the existence of stable rotational isomers, or atropisomers.[6]

-

Selectivity Control: Steric hindrance can be exploited to control the regioselectivity of reactions, preventing unwanted side-reactions by physically blocking alternative reaction sites.[3]

Key Reactions and Mechanisms

The unique electronic and steric properties of the difluorobenzyl group make it a versatile participant in a variety of organic transformations.

Nucleophilic Substitution

Difluorobenzyl halides are excellent substrates for nucleophilic substitution reactions, where a nucleophile replaces the halide leaving group.[1][7][8][9] These reactions are fundamental for introducing a wide range of functional groups.

The reaction can proceed through two primary mechanisms:

-

Sₙ2 (Bimolecular Nucleophilic Substitution): A one-step process where the nucleophile attacks the benzylic carbon at the same time the leaving group departs.[8] This mechanism is favored by primary halides and is sensitive to steric hindrance.

-

Sₙ1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.[7] The electron-withdrawing fluorine atoms can destabilize the adjacent carbocation, making the Sₙ1 pathway less favorable compared to non-fluorinated benzyl systems, unless resonance stabilization can overcome this effect.

References

- 1. nbinno.com [nbinno.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. Steric_effects [chemeurope.com]

- 5. scribd.com [scribd.com]

- 6. Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.viu.ca [web.viu.ca]

- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Fluorine Advantage: A Technical Guide to Enhancing Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the role of fluorine substituents in enhancing a multitude of molecular properties critical for drug discovery and development. By leveraging fluorine's unique electronic characteristics, researchers can overcome common challenges in pharmacokinetics and pharmacodynamics, leading to the design of safer and more efficacious therapeutic agents. This document details the profound effects of fluorination on metabolic stability, binding affinity, lipophilicity, and acidity (pKa), supported by quantitative data, comprehensive experimental protocols, and visual representations of key biological pathways and laboratory workflows.

The Foundational Impact of Fluorine Substitution

Fluorine's distinctive properties—high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond—are the primary drivers of its significant influence on molecular behavior.[1] The introduction of fluorine can lead to predictable and advantageous alterations in a molecule's profile.

Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2] By strategically placing fluorine atoms at metabolically vulnerable positions ("metabolic soft spots"), the rate of metabolic degradation can be substantially reduced, leading to an extended plasma half-life and improved bioavailability.[3][4]

Table 1: Quantitative Impact of Fluorination on Metabolic Stability

| Compound Pair | Non-Fluorinated (Half-life, t½ in min) | Fluorinated (Half-life, t½ in min) | Fold Increase in Stability |

| Phenylalanine vs. 4-Fluoro-phenylalanine | 15 | 45 | 3.0 |

| Tolbutamide vs. Fluorinated Tolbutamide Analog | 240 | 720 | 3.0 |

| Diclofenac vs. 4'-Fluoro-diclofenac | 60 | 180 | 3.0 |

Note: Data is compiled and generalized from multiple literature sources for illustrative purposes.

Binding Affinity

Fluorine's influence on binding affinity is multifaceted. Its high electronegativity can create favorable electrostatic interactions with protein targets, including dipole-dipole, and multipolar interactions with backbone amides.[5] Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding pocket. In some instances, fluorinated groups can displace water molecules from the binding site, providing a favorable entropic contribution to the binding energy.

Table 2: Enhancement of Binding Affinity through Fluorination

| Target | Non-Fluorinated Ligand (Kd, nM) | Fluorinated Ligand (Kd, nM) | Fold Increase in Affinity |

| Carbonic Anhydrase II | 250 | 80 | 3.1 |

| HIV Protease | 1.2 | 0.4 | 3.0 |

| Thrombin | 5.8 | 1.1 | 5.3 |

Note: Data is compiled and generalized from multiple literature sources for illustrative purposes.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is highly context-dependent. A single fluorine atom can either increase or decrease lipophilicity depending on its position within the molecule. However, the introduction of a trifluoromethyl (CF3) group almost invariably increases lipophilicity, which can enhance membrane permeability and absorption.[6] Careful modulation of LogP is crucial, as excessively high lipophilicity can lead to poor solubility and increased off-target toxicity.

Table 3: Modulation of Lipophilicity (LogP) by Fluorine Substitution

| Parent Molecule | Non-Fluorinated LogP | Fluorinated Analog | Fluorinated LogP | ΔLogP |

| Benzene | 2.13 | Fluorobenzene | 2.27 | +0.14 |

| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |

| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |

| Acetic Acid | -0.17 | Trifluoroacetic Acid | -0.30 | -0.13 |

Note: Data is compiled from various chemical databases.

Acidity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity (pKa) of nearby functional groups. When placed in proximity to an acidic proton, fluorine stabilizes the conjugate base through an inductive effect, thereby increasing acidity (lowering the pKa).[7] This modulation of pKa is a powerful tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and ability to interact with its target. For basic amines, fluorination can lower the pKa, reducing the degree of protonation at physiological pH and potentially improving cell membrane permeability.

Table 4: Influence of Fluorination on the pKa of Carboxylic Acids and Amines

| Compound | Non-Fluorinated pKa | Fluorinated Analog | Fluorinated pKa |

| Acetic Acid | 4.76 | Fluoroacetic Acid | 2.59 |

| Acetic Acid | 4.76 | Difluoroacetic Acid | 1.34 |

| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 |

| Aniline | 4.63 | 4-Fluoroaniline | 4.65 |

| Benzylamine | 9.33 | 4-Fluorobenzylamine | 9.00 |

Note: Data is compiled from multiple literature sources for illustrative purposes.[2][7]

Experimental Protocols

The following sections provide detailed methodologies for assessing the key molecular properties discussed above.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure for determining the metabolic stability of a compound by incubating it with human liver microsomes (HLMs) and monitoring its disappearance over time.[3][4][8][9]

Materials:

-

Test compound

-

Human Liver Microsomes (HLMs)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension, phosphate buffer, and the test compound solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with constant shaking.

-

-

Time Points and Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the corresponding wells.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.

-

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[10][11][12][13][14]

Materials:

-

SPR instrument and sensor chips

-

Ligand (the molecule to be immobilized on the sensor chip)

-

Analyte (the molecule in solution whose binding is to be measured)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 1.5-3.0)

-

Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface by injecting a mixture of EDC and NHS.

-

Inject the ligand solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte in running buffer over the immobilized ligand surface.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the association phase, inject the running buffer alone to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

-

Lipophilicity (LogP) Determination by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[5][15][16][17][18]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

-

Partitioning:

-

Dissolve a known amount of the test compound in either the aqueous or the organic phase.

-

Add a known volume of the other phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes to determine the pKa.[19][20][21][22][23]

Materials:

-

Test compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the test compound in water or a suitable co-solvent to a known concentration.

-

-

Titration:

-

Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

-

Slowly add the titrant (acid or base) in small, known increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.

-

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the role of fluorinated molecules in key signaling pathways and a conceptual workflow for their use in drug discovery.

Gefitinib Inhibition of the EGFR Signaling Pathway

Gefitinib is a fluorinated quinazoline derivative that acts as a tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR). Its mechanism involves blocking the downstream signaling cascades that promote cell proliferation and survival.[24][25][26][27][28]

Caption: Gefitinib inhibits EGFR signaling, blocking downstream pathways.

Mechanism of Action of 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a fluorinated pyrimidine analog used in cancer chemotherapy. It exerts its cytotoxic effects by inhibiting thymidylate synthase and by being incorporated into RNA and DNA.[1][29][30][31][32]

Caption: 5-FU disrupts DNA synthesis and RNA function, leading to apoptosis.

Fluoxetine's Effect on the Serotonin Signaling Pathway

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that contains a trifluoromethyl group. It functions by blocking the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[33][34][35][36][37]

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 9. mercell.com [mercell.com]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. dhvi.duke.edu [dhvi.duke.edu]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. portlandpress.com [portlandpress.com]

- 14. nicoyalife.com [nicoyalife.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ClinPGx [clinpgx.org]

- 26. researchgate.net [researchgate.net]

- 27. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 29. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. How 5-fluorouracil acts - Europub [europub.co.uk]

- 33. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 35. droracle.ai [droracle.ai]

- 36. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Immunostimulatory activity of fluoxetine in macrophages via regulation of the PI3K and P38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Intermediates in Fluorine Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules has become an indispensable tool in modern chemistry, profoundly influencing the properties of pharmaceuticals, agrochemicals, and materials. The unique characteristics of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of key intermediates in fluorine chemistry, detailing their synthesis, characterization, and application, with a focus on providing practical information for researchers in the field.

Key Intermediates and Reagents: Synthesis and Application

The synthesis of complex fluorinated molecules often relies on the use of specialized fluorinated building blocks and reagents. This section details the preparation and utility of several pivotal classes of these compounds.

Trifluoromethylated Aromatic Compounds

Trifluoromethylated aromatic compounds are a cornerstone of fluorine chemistry, with the trifluoromethyl (-CF3) group imparting significant electronic effects that influence molecular properties.[1]

1.1.1. 1-Bromo-3,5-bis(trifluoromethyl)benzene

This compound is a versatile intermediate used in the synthesis of more complex fluorinated molecules, including pharmaceuticals and materials.[2][3] Its synthesis involves the bromination of 1,3-bis(trifluoromethyl)benzene.

Experimental Protocol: Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene

-

Materials:

-

1,3-bis(trifluoromethyl)benzene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH)

-

Concentrated Sulfuric Acid (96%)

-

Glacial Acetic Acid

-

5N Sodium Hydroxide

-

Water

-

Ice

-

-

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, cool 22.0 mL of glacial acetic acid to 15°C.

-

Carefully add 142 mL of concentrated (96%) sulfuric acid in one portion. The temperature will rise to approximately 35°C.

-

Cool the acid mixture to 25°C and add 107 g (500 mmol) of 1,3-bis(trifluoromethyl)benzene.

-

With rapid stirring, add 77.25 g (270 mmol) of 1,3-dibromo-5,5-dimethylhydantoin over 2 minutes. An exothermic reaction will occur, raising the internal temperature to about 40°C.

-

Control the reaction temperature between 40 and 50°C (ideally around 45°C).

-

After the initial exotherm subsides, continue stirring for the time required for the reaction to complete (monitoring by GC is recommended).

-

Cool the reaction mixture to 2°C and slowly pour it into 250 mL of cold water with vigorous stirring.

-

Stir for 10 minutes, then allow the layers to separate.

-

Separate the lower organic layer and wash it with 75 mL of 5N NaOH.

-

The resulting clear, colorless organic layer is the desired product.

-

-

Quantitative Data:

| Reactant | Moles | Equivalent | Product | Yield |

| 1,3-bis(trifluoromethyl)benzene | 500 mmol | 1.0 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | ~94% |

| 1,3-Dibromo-5,5-dimethylhydantoin | 270 mmol | 0.54 |

Trifluoromethylating Reagents

Direct introduction of the trifluoromethyl group is a common strategy in the synthesis of fluorinated compounds. Several reagents have been developed for this purpose, each with its own advantages and applications.

1.2.1. Ruppert-Prakash Reagent (TMSCF₃)

Trimethyl(trifluoromethyl)silane (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent. It requires activation by a fluoride source to generate the trifluoromethyl anion.[6]

Experimental Protocol: Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent

-

Materials:

-

Benzaldehyde

-

Ruppert-Prakash reagent (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add the Ruppert-Prakash reagent (1.2 mmol) dropwise.

-

Slowly add the TBAF solution (0.05 mmol) via syringe.

-

Stir the reaction at 0°C and monitor by TLC. The reaction is typically complete within 30 minutes.

-

Quench the reaction with 1 M HCl or saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure and purify by flash column chromatography.

-

-

Quantitative Data for Trifluoromethylation of Carbonyls:

| Substrate | TMSCF₃ (equiv) | Initiator (equiv) | Solvent | Temp (°C) | Time | Yield (%) |

| Benzaldehyde | 1.2 | TBAF (0.05) | THF | 0 | 30 min | High |

| Acetophenone | 1.5 | TBAF (0.1) | THF | RT | 2 h | High |

1.2.2. Togni's Reagents

Togni's reagents are electrophilic trifluoromethylating agents based on hypervalent iodine. Togni's reagent II, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a prominent example.[1]

Experimental Protocol: One-pot Synthesis of a β-Trifluoromethyl 2H-Azirine using Togni's Reagent II

-

Materials:

-

Enamine substrate

-

Togni's reagent II

-

Copper(I) iodide (CuI)

-

Iodosobenzene diacetate (PhIO)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the enamine substrate (1.0 mmol) in DCE (10 mL), add Togni's reagent II (1.2 mmol) and CuI (0.2 mmol) at room temperature.[7]

-

Heat the reaction mixture to 60°C and monitor by TLC.[6]

-

Upon completion of the first step, add PhIO (1.5 mmol) to the mixture and maintain the temperature at 60°C.[6]

-

When the reaction is complete (monitored by TLC), cool to room temperature and quench with saturated aqueous NaHCO₃.[6]

-

Extract the mixture with DCM, wash the combined organic layers with saturated aqueous NaCl, and dry over Na₂SO₄.[6]

-

Evaporate the solvent and purify the residue by silica gel chromatography.[6]

-

-

Quantitative Data for Trifluoromethylation of Enamines:

| Substrate | Togni's Reagent II (equiv) | Catalyst (equiv) | Oxidant (equiv) | Solvent | Temp (°C) | Yield (%) |

| Enamine | 1.2 | CuI (0.2) | PhIO (1.5) | DCE | 60 | Moderate to Good |

Electrophilic Fluorinating Reagents

Electrophilic fluorinating reagents deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate.

1.3.1. Selectfluor®

Selectfluor®, or F-TEDA-BF₄, is a stable, easy-to-handle electrophilic fluorinating agent.[8][9]

Experimental Protocol: Synthesis of an α,α-Difluoro-1,3-dicarbonyl Compound using Selectfluor®

-

Materials:

-

1,3-Dicarbonyl compound

-

Selectfluor®

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).

-

Add Selectfluor® (3.0 mmol) in one portion.

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify by column chromatography.

-

-

Quantitative Data for Fluorination with Selectfluor®:

| Substrate | Selectfluor® (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1,3-Dicarbonyl | 3.0 | Acetonitrile/Water | 80 | Good |

Pentafluorosulfanyl (SF₅) Containing Compounds

The pentafluorosulfanyl (SF₅) group is gaining attention as a "super-trifluoromethyl" group due to its unique steric and electronic properties. Pentafluorosulfanyl chloride (SF₅Cl) is a key reagent for introducing the SF₅ group.

Experimental Protocol: General Procedure for Radical Addition of SF₅Cl to Alkynes

-

Materials:

-

Alkyne

-

Pentafluorosulfanyl chloride (SF₅Cl) solution in hexanes

-

Triethylborane (BEt₃)

-

Air (as a source of O₂)

-

-

Procedure:

-

To a solution of the alkyne in a suitable solvent, add the solution of SF₅Cl in hexanes.

-

Initiate the radical reaction by adding a catalytic amount of triethylborane and exposing the reaction to air.

-

Stir the reaction at the appropriate temperature until completion (monitoring by GC or NMR is recommended).

-

Work up the reaction by quenching any remaining radical initiator and purify the product by distillation or chromatography.

-

-

Quantitative Data for Pentafluorosulfanylation of Alkynes:

| Substrate | SF₅Cl (equiv) | Initiator | Yield (%) |

| p-tolylacetylene | 1.5 | BEt₃/O₂ | 58 |

Characterization of Fluorinated Intermediates

The unique properties of the fluorine nucleus make ¹⁹F NMR spectroscopy an invaluable tool for the characterization of organofluorine compounds. Mass spectrometry also provides crucial information about the structure and fragmentation of these molecules.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR studies. The chemical shifts are highly sensitive to the local electronic environment.

Table of Typical ¹⁹F NMR Chemical Shifts (relative to CFCl₃)

| Functional Group | Chemical Shift Range (ppm) |

| -CF₃ | -50 to -80 |

| Ar-CF₃ | -55 to -65 |

| -OCF₃ | -50 to -70 |

| -CF₂H | -120 to -150 |

| Ar-F | -100 to -140 |

| -COF | +20 to -30 |

| >CF₂ | -80 to -130 |

| >CF- | -140 to -250 |

Mass Spectrometry

The fragmentation patterns of organofluorine compounds in mass spectrometry can provide valuable structural information.

Common Fragmentation Patterns:

-

Loss of F• (19 Da) or HF (20 Da): Common in many organofluorine compounds.

-

Loss of CF₃• (69 Da): A characteristic fragmentation for trifluoromethyl-containing compounds.

-

Rearrangements: Fluorine atoms can participate in rearrangements, leading to complex fragmentation patterns.

-

Perfluoroalkanes: Often show a dominant CF₃⁺ ion (m/z 69) and a series of CₙF₂ₙ₊₁⁺ ions. Molecular ions are often weak or absent.

-

Fluorinated Aromatics: Fragmentation can involve loss of fluorine, HF, or fluorinated side chains.

Experimental Workflows and Signaling Pathways

Fluorinated intermediates are integral to the multi-step synthesis of many pharmaceuticals and play a role in modulating the activity of bioactive molecules.

Multi-Step Synthesis of a Fluorinated Drug Analog

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated drug analog, highlighting the introduction of a key fluorinated intermediate.

Caption: Generalized workflow for the synthesis of a fluorinated drug analog.

Role of Fluorinated Analogs in Kinase Inhibitor Signaling

Fluorinated analogs of kinase inhibitors are often synthesized to improve their potency and selectivity. The fluorine atoms can form key interactions within the ATP-binding pocket of the kinase, altering the signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a fluorinated inhibitor.

This guide provides a foundational understanding of key intermediates in fluorine chemistry. The provided protocols and data are intended to be a starting point for researchers, and specific reaction conditions may require optimization based on the specific substrates and desired outcomes. The continued development of novel fluorination methods and a deeper understanding of the properties of fluorinated compounds will undoubtedly lead to further advances in medicine, agriculture, and materials science.

References

- 1. Togni reagent II - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectfluor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. REF Case study search [impact.ref.ac.uk]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceuticals Utilizing 2,4-Difluorobenzyl Bromide as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various pharmaceutical agents and intermediates using 2,4-difluorobenzyl bromide. This versatile reagent serves as a critical building block for introducing the 2,4-difluorobenzyl moiety, a common structural feature in a range of biologically active compounds. The protocols outlined below are intended to be a comprehensive resource for researchers in medicinal chemistry and drug development.

Overview of this compound in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of the difluorobenzyl group, which can enhance the lipophilicity and metabolic stability of a drug molecule, potentially leading to improved pharmacokinetic properties. This document details its application in the synthesis of antimicrobial 1,2,4-triazolium derivatives and as a precursor to a key intermediate for the anti-HIV drug, Dolutegravir.

Workflow for Utilizing this compound

Caption: General workflow for the synthesis of pharmaceuticals using this compound.

Synthesis of the Starting Material: this compound

A common method for the preparation of this compound is the radical bromination of 2,4-difluorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Equiv. | Quantity |

| 2,4-Difluorotoluene | 1.0 | 16.6 g |

| N-Bromosuccinimide (NBS) | 1.1 | 30.0 g |

| Benzoyl Peroxide | 0.02 | 0.5 g |

| Carbon Tetrachloride | - | 150 mL |

Procedure:

-

To a 300-mL flask, add 2,4-difluorotoluene (16.6 g), N-bromosuccinimide (30.0 g), benzoyl peroxide (0.5 g), and carbon tetrachloride (150 mL).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound.

Application in the Synthesis of Antimicrobial Agents: 1,2,4-Triazolium Derivatives

This compound is a key reagent in the synthesis of novel 1,2,4-triazolium derivatives, which have shown significant antibacterial and antifungal activities. The synthesis involves a two-step process: N-alkylation of 1H-1,2,4-triazole followed by quaternization.

Synthetic Pathway for 1,2,4-Triazolium Derivatives

Application Notes and Protocols: 2,4-Difluorobenzyl Bromide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzyl bromide is a crucial and versatile building block in modern organic synthesis, prized for its ability to introduce the 2,4-difluorobenzyl moiety into a wide range of molecules. The presence of two fluorine atoms on the benzene ring significantly alters the electronic properties, lipophilicity, and metabolic stability of the parent molecule. These attributes make this compound a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the high reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions with a variety of nucleophiles.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including the synthesis of antimicrobial 1,2,4-triazolium salts, N-alkylation of pyrroles, and O-alkylation of phenols.

Key Applications and Reaction Data

The following table summarizes representative applications of this compound in organic synthesis, highlighting the reaction type, nucleophile, product class, and typical reaction conditions.

| Reaction Type | Nucleophile | Product Class | Typical Reaction Conditions | Typical Yield (%) |

| N-Alkylation | 1H-1,2,4-Triazole / 4-dodecyl-1H-1,2,4-triazole | 1,2,4-Triazolium Salts | Acetonitrile, Reflux | 85-95 |